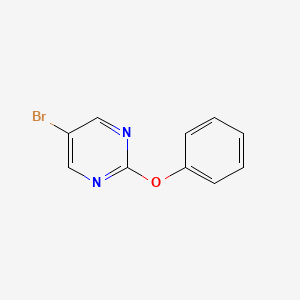
1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone
Übersicht
Beschreibung
Synthesis Analysis
1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone has been synthesized through various methods. One notable method involves the chlorination of 3-acetyl-4-phenylquinolin-2(1H)-one using POCl3 reagent, leading to the formation of the compound under investigation (Murugavel et al., 2016).
Molecular Structure Analysis
The molecular structure of this compound has been investigated using techniques such as single crystal X-ray diffraction, FTIR, and NMR spectral analysis. Computational methods like DFT (Density Functional Theory) have also been employed to study the molecular geometry and electronic structure (Murugavel et al., 2016).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, contributing to its diverse chemical properties. For example, it participates in oxidative coupling reactions under certain conditions, leading to the formation of anti-α,β-epoxy ketones (Chauhan et al., 2017).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and stability, can be derived from its molecular structure and synthesis methods. These properties are crucial for determining its suitability in various applications.
Chemical Properties Analysis
The compound's chemical properties, including reactivity, functional groups, and potential for forming derivatives, are key areas of interest. Studies on chloroquinoline derivatives, which include this compound, reveal insights into their antioxidant activity and potential as anti-diabetic agents (Murugavel et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis and Structural Study : The compound was synthesized by chlorination of 3-acetyl-4-phenylquinolin-2(1H)-one using POCl3, followed by comprehensive structural and vibrational spectroscopic studies, including X-ray diffraction, FTIR, and NMR analysis. Computational methods like DFT were used for deeper insights (Murugavel et al., 2016).
Biological and Medicinal Research
- Antioxidant and Anti-diabetic Potential : Novel chloroquinoline derivatives, including 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, were evaluated for their antioxidant activity. They showed promising inhibition levels compared to ascorbic acid and potential as effective anti-diabetic agents (Murugavel et al., 2017).
Chemical Synthesis Techniques
- Regioselective O-alkylation : An efficient method for O-alkylation of amides with electrophiles in the presence of silver nanoparticles was reported, leading to the formation of derivatives like 1-{1-[2-chloroquinolin-3-yl)methoxy]-6-chloro-4-phenylquinolin-3-yl}ethanones (Gund et al., 2012).
Antifungal and Antibacterial Activities
- Antimicrobial Properties : Synthesized derivatives of 1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethanone showed significant antibacterial and antifungal activities, with some compounds exhibiting considerable effects against specific bacterial and fungal strains (Kumar & Vijayakumar, 2017).
Fluorescence and Cytotoxic Studies
- Fluorescence and Cytotoxic Analysis : Solid-phase synthesis of 3-hydroxyquinolin-4(1H)-one derivatives led to in vitro screening of cytotoxic activity against various cancer cell lines, and fluorescence properties of the compounds were studied (Kadrić et al., 2014).
Synthesis for Antitubercular Agents
- Discovery of Antitubercular Agents : Phenoxy linked bisquinoline derivatives were synthesized and screened for in vitro activity against Mycobacterium tuberculosis. Some compounds showed significant activity without toxic effects on mouse fibroblasts (Paul et al., 2012).
Eigenschaften
IUPAC Name |
3-acetyl-6-chloro-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-10(20)15-16(11-5-3-2-4-6-11)13-9-12(18)7-8-14(13)19-17(15)21/h2-9H,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBGMDVXSIBMLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(C=CC(=C2)Cl)NC1=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350428 | |
| Record name | 1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone | |
CAS RN |
58375-08-9 | |
| Record name | 1-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



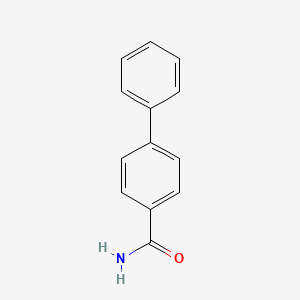
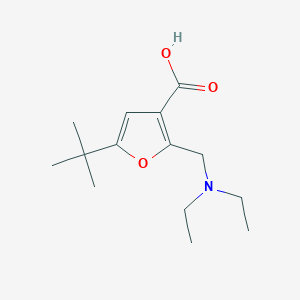
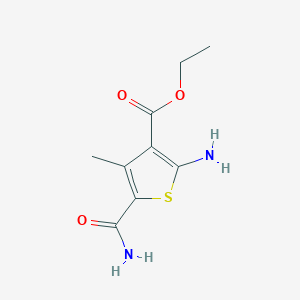
![2-amino-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-4-one](/img/structure/B1268876.png)
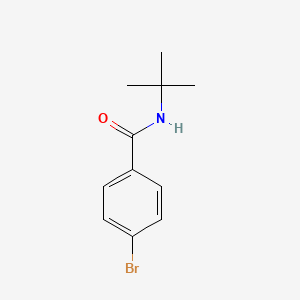
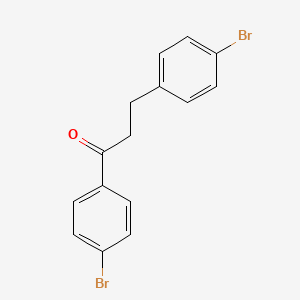
![[1,1'-Biphenyl]-3-ylmethanol](/img/structure/B1268882.png)
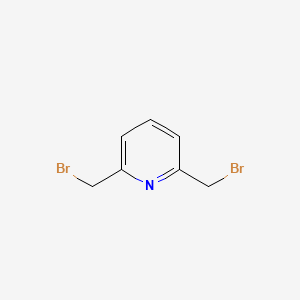
![3-[(4-Sulfamoylphenyl)amino]propanoic acid](/img/structure/B1268885.png)
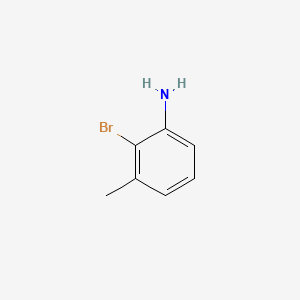
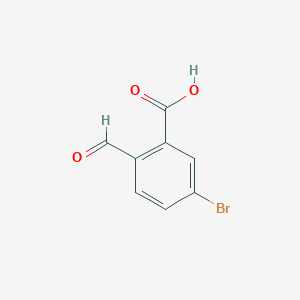
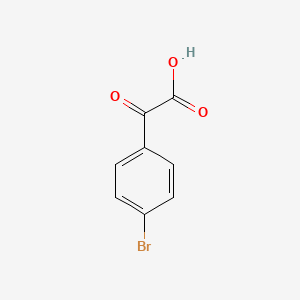
![2-[Phenyl(pyridin-2-yl)phosphanyl]pyridine](/img/structure/B1268890.png)
